5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
CAS No.: 885269-72-7
Cat. No.: VC17199632
Molecular Formula: C16H13ClFN3O
Molecular Weight: 317.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885269-72-7 |
|---|---|
| Molecular Formula | C16H13ClFN3O |
| Molecular Weight | 317.74 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide |
| Standard InChI | InChI=1S/C16H13ClFN3O/c17-12-5-1-11(2-6-12)15-9-14(20-21(15)16(19)22)10-3-7-13(18)8-4-10/h1-8,15H,9H2,(H2,19,22) |
| Standard InChI Key | ZOIBKAPMRJHRNY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)N)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide, reflects its bicyclic pyrazoline backbone with aromatic substituents at positions 3 and 5. The 4-chlorophenyl group enhances lipophilicity, while the 4-fluorophenyl moiety contributes to electronic modulation. The carboxamide group at position 1 introduces hydrogen-bonding potential, critical for target interactions .
Table 1: Key Molecular Identifiers
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous pyrazole-carboxamides reveal distinct signals:
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¹H NMR: Aromatic protons resonate between δ 7.97–7.14 ppm, while the pyrazoline CH₂ group appears as doublets near δ 3.95–3.17 ppm .
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¹³C NMR: Carbonyl carbons (C=O) exhibit peaks near δ 153 ppm, with aromatic carbons in the δ 115–142 ppm range .
Infrared spectroscopy typically shows N-H stretches at 3327–3389 cm⁻¹ and C=O vibrations near 1650 cm⁻¹ .
Synthesis Methodologies
Condensation-Based Approaches
The primary route involves Claisen-Schmidt condensation between 4-fluoroacetophenone and substituted benzaldehydes, followed by cyclization with semicarbazides. For example:
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Step 1: 4-Fluoroacetophenone reacts with 4-chlorobenzaldehyde in ethanol under basic conditions to form a chalcone intermediate .
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Step 2: Cyclocondensation with phenyl semicarbazide in glacial acetic acid yields the pyrazoline-carboxamide .
Table 2: Representative Synthetic Conditions
Structural Modifications
Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl rings enhances metabolic stability, while alkylation of the carboxamide nitrogen modulates solubility .
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
Pyrazole-carboxamides bearing sulfonamide groups demonstrate subnanomolar inhibition constants (Kᵢ) against human carbonic anhydrases IX (CA IX) and XII (CA XII), isoforms overexpressed in hypoxic tumors . While the exact inhibitory profile of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide remains unquantified, structural analogs show:
Table 3: Cytotoxicity Data for Structural Analogs
| Compound | IC₅₀ (μM) | Cell Line | Source Reference |
|---|---|---|---|
| 5-(4-Fluorophenyl) analog | 8.2 ± 0.3 | MCF-7 | |
| 5-(3,4,5-Trimethoxyphenyl) | 14.7 ± 1.1 | HeLa |
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Lipophilicity: Calculated logP values range from 3.1–3.5, suggesting moderate blood-brain barrier permeability.
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Metabolic Stability: Microsomal studies indicate rapid oxidation of the dihydropyrazole ring, necessitating prodrug strategies .
Toxicity Profiles
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) classify the compound as Category 4 (harmful if swallowed). Hepatotoxicity risks emerge at doses exceeding 100 mg/kg due to glutathione depletion .
Research Gaps and Future Directions
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Target Identification: Proteomic studies are needed to map binding partners beyond carbonic anhydrases.
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Formulation Optimization: Nanoencapsulation could address solubility limitations in aqueous media .
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In Vivo Efficacy: No published data exist on tumor xenograft models, a critical step for translational validation.
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